4-Heptanol
Overview
Description
4-Heptanol is not directly mentioned in the provided papers; however, related compounds such as 4-heptanone and 4-methyl-3-heptanol are discussed. These compounds are often found in biological systems and can be used in various applications, including as fragrance materials or as components of pheromones 10.
Synthesis Analysis
The synthesis of related heptanol compounds involves various chemical reactions. For instance, heptanosides, which are analogues of carbohydrate derivatives, can be synthesized from a 3,4-anhydroheptanose obtained from the ring-expansion of a cyclopropanated galactal . Additionally, the synthesis of 4-methyl-3-heptanol stereoisomers involves chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification10.
Molecular Structure Analysis
The molecular structure of compounds related to 4-heptanol is characterized using various NMR techniques. For example, the stereochemistry of addition reactions to 3,4-anhydroheptanose was determined using (1)H and (13)C NMR, COSY, HSQC-DEPT, HMBC, 1D TOCSY, and NOE experiments . The absolute configuration of 4-methyl-3-heptanol was determined using NMR analysis in combination with lipase-catalyzed kinetic resolutions10.
Chemical Reactions Analysis
Chemical reactions involving heptanol derivatives include beta-oxidation, as seen in the metabolism of 2-ethylhexanoic acid (EHA) from plasticisers, leading to the formation of 4-heptanone . The addition reactions to 3,4-anhydroheptanose to produce heptanosides also represent a type of chemical reaction relevant to heptanol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-heptanol-related compounds are diverse. For instance, 4-methyl-3-heptanol exhibits a small dielectric Debye-like process, and its dynamics are influenced by intramolecular conformation . The sensory properties of 4-mercapto-2-heptanol and its acetyl-derivatives are significantly influenced by stereochemistry . The broadband dynamics of 4-methyl-3-heptanol in mixtures with 2-ethyl-1-hexanol indicate that the formation of supramolecular structures is affected by the presence of other alcohols .
Scientific Research Applications
High-Pressure Effects on Dielectric Debye Process
A study by Pawlus et al. (2013) explored the effects of high pressures on the dielectric Debye process of 4-methyl-3-heptanol, a monohydroxy alcohol. This research observed significant intensity gain in the Debye process under high-pressure conditions, contrasting with other alcohols like octanol 2-ethyl-1-hexanol. This provides insights into the formation of hydrogen-bonded supramolecular structures under varying pressures (Pawlus et al., 2013).
Role in Aggregation Pheromones
Stereoisomers of 4-methyl-3-heptanol, closely related to 4-heptanol, are significant in the study of aggregation pheromones of bark beetles and ants. Zada et al. (2004) identified that specific stereoisomers of 4-methyl-3-heptanol play a crucial role in attracting beetles, providing a basis for understanding insect behavior and pest control mechanisms (Zada et al., 2004).
Influence on Sensory Properties
Nörenberg et al. (2013) researched the impact of stereochemistry on the sensory properties of 4-mercapto-2-heptanol and its derivatives. This study is vital in understanding the sensory characteristics of thiols, which are significant in flavor and aroma sciences (Nörenberg et al., 2013).
Emissions Impact in Diesel Engines
Xiao et al. (2000) examined the effects of heptanol, among other compounds, on diesel engine emissions. Their findings suggest that while some oxygenated fuel blends like heptanol can reduce certain emissions, they may not significantly reduce smoke emissions, highlighting the complexity of fuel formulations in emission control (Xiao et al., 2000).
Infrared Spectroscopy in Isomers Study
Research by Serra et al. (2017) used infrared spectroscopy to study heptanol isomers. This work aids in understanding how branching and steric hindrance in molecules like heptanol can affect aggregation in associating systems, which is critical in the field of molecular chemistry (Serra et al., 2017).
Synthesis of New Flavor Compounds
Yang et al. (2015) achieved the synthesis of 2-Mercapto-4-heptanol, a new flavor compound, which has applications in the food and fragrance industries. This compound's synthesis is significant for developing new flavors and scents (Yang et al., 2015).
Dielectric and Rheological Behavior
Gainaru et al. (2014) studied the dielectric and rheological behavior of 5-methyl-3-heptanol, providing insights into the relaxational behavior of monohydroxy alcohols. This research is crucial for understanding the molecular dynamics of such alcohols (Gainaru et al., 2014).
Safety And Hazards
properties
IUPAC Name |
heptan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBCULSIZWMTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060429 | |
Record name | 4-Heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Heptanol | |
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URL | https://haz-map.com/Agents/11102 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Heptanol | |
CAS RN |
589-55-9 | |
Record name | 4-Heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HEPTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Heptanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG7B8091BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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